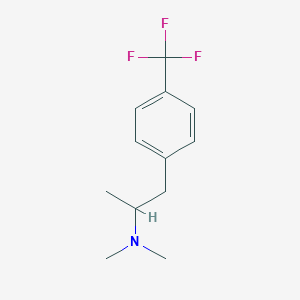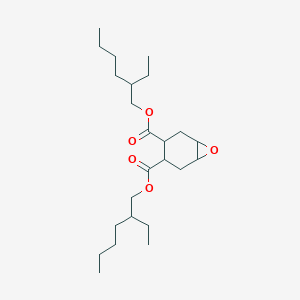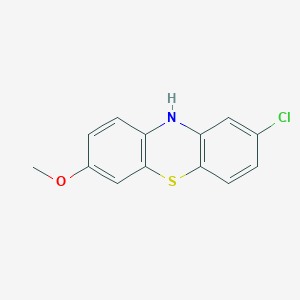
2-Chloro-7-methoxy-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-methoxy-10H-phenothiazine (CMPT) is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties. CMPT is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
2-Chloro-7-methoxy-10H-phenothiazine derivatives demonstrate significant activity against cancer cell lines, particularly breast cancer. A study by Ahmed et al. (2018) details the synthesis of various derivatives of 2-Chloro-7-methoxy-10H-phenothiazine and their high activity against the MCF7 breast cancer cell line.
Analytical Chemistry and Molecular Studies
Mass spectrometry analysis of 2-Chloro-7-methoxy-10H-phenothiazine and its derivatives allows differentiation between various substituents, contributing to mechanistic understanding in molecular chemistry. This is elaborated in a study by Duffield et al. (1968).
Bioanalytical Applications
The compound is used in the synthesis of bioactive compounds and fluorescent probes, particularly for bioanalytical applications like the detection of reactive oxygen species (ROS). Research by Quesneau et al. (2020) highlights the creation of novel phenothiazine-coumarin hybrid dyes with potential applications in fluorescent markers.
Photochemistry and Materials Science
2-Chloro-7-methoxy-10H-phenothiazine derivatives are investigated in photochemistry, particularly in the context of photoresist formulations and photoacid generation. A study by Pohlers et al. (1997) explores this application in detail.
Antimicrobial and Antifungal Agents
Some derivatives of 2-Chloro-7-methoxy-10H-phenothiazine exhibit antimicrobial and antifungal properties, as evidenced in the research by Singh et al. (1999).
Role in Antipsychotic and Antiinflammatory Agents
Studies, like the one by Horn and Snyder (1971), investigate the structural correlations of phenothiazine drugs with antipsychotic efficacy. Further, its derivatives have potential applications as antiinflammatory and analgesic agents, as shown in the study by Kushwaha et al. (2010).
Energy Storage Applications
2-Chloro-7-methoxy-10H-phenothiazine derivatives are also studied for their use in energy storage, specifically in nonaqueous redox flow batteries. The work of Attanayake et al. (2019) delves into this application.
Alzheimer's Disease Research
Phenothiazine derivatives are evaluated for their potential in treating Alzheimer's disease, targeting multiple pathological routes. This is highlighted in research by Tin et al. (2015).
Eigenschaften
CAS-Nummer |
1730-44-5 |
|---|---|
Produktname |
2-Chloro-7-methoxy-10H-phenothiazine |
Molekularformel |
C13H10ClNOS |
Molekulargewicht |
263.74 g/mol |
IUPAC-Name |
2-chloro-7-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-9-3-4-10-13(7-9)17-12-5-2-8(14)6-11(12)15-10/h2-7,15H,1H3 |
InChI-Schlüssel |
VGCKEWCZFDSELD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Andere CAS-Nummern |
1730-44-5 |
Piktogramme |
Irritant; Environmental Hazard |
Löslichkeit |
1.05e-05 M |
Synonyme |
2-Chloro-7-methoxy-10H-phenothiazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



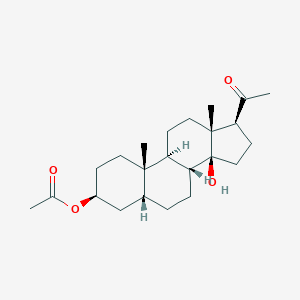

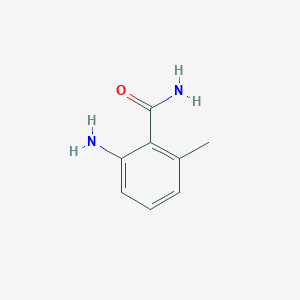
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
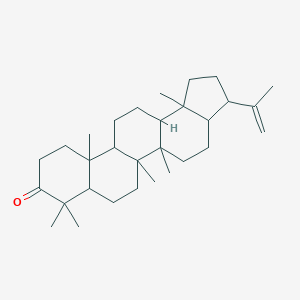
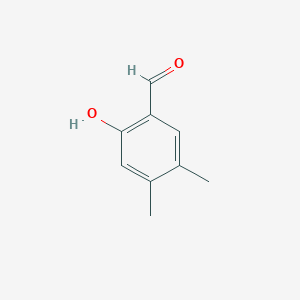
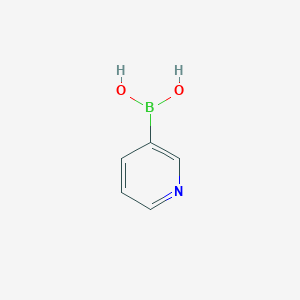
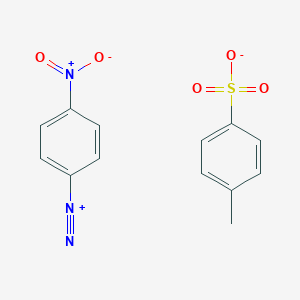
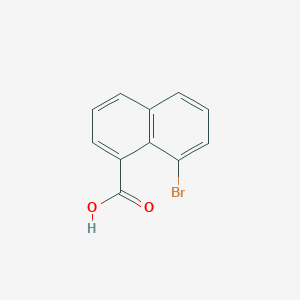
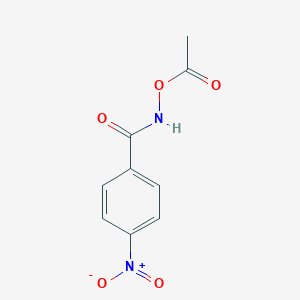
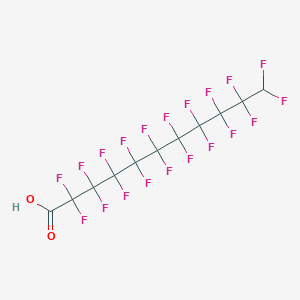
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
